Cimidahurinine

Descripción general

Descripción

Cimidahurinine is a natural compound with the molecular formula C14H20O8 . It can be extracted from various species. It has been found to attenuate Doxorubicin (DOX)-induced cardiotoxicity in a dose-dependent manner with EC50 values of 45.79 uM . It protects against cardiotoxicity by decreasing reactive oxygen species (ROS) accumulation and downregulating apoptosis-related Bax/Bcl-2 proteins .

Synthesis Analysis

Cimidahurinine has been isolated from the n-butanol fraction from Pyracantha angustifolia leaves (PAL) . Among the seven compounds isolated, Cimidahurinine had strong inhibitory effects on melanin production and TYR activity, as well as ABTS and DPPH radical-scavenging activities .

Molecular Structure Analysis

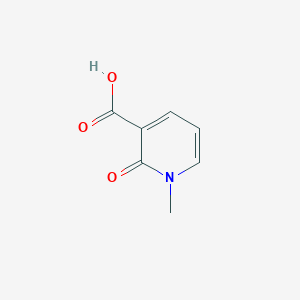

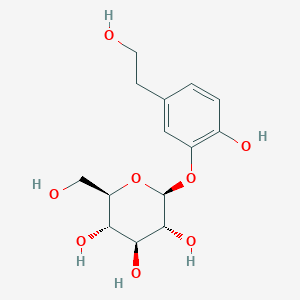

The molecular structure of Cimidahurinine is characterized by 5 defined stereocentres . It has a molecular weight of 316.304 Da and a mono-isotopic mass of 316.115814 Da .

Chemical Reactions Analysis

Cimidahurinine has been found to have inhibitory effects on melanin production and tyrosinase (TYR) activity . It also exhibits ABTS and DPPH radical-scavenging activities .

Physical And Chemical Properties Analysis

Cimidahurinine has a density of 1.5±0.1 g/cm3, a boiling point of 611.2±55.0 °C at 760 mmHg, and a flash point of 323.5±31.5 °C . It has 8 H bond acceptors, 6 H bond donors, and 5 freely rotating bonds . Its polar surface area is 140 Å2 .

Aplicaciones Científicas De Investigación

Cimidahurinine (Osmanthuside F): A Comprehensive Analysis of Scientific Research Applications:

Melanin Production Inhibition

Cimidahurinine has been identified to have strong inhibitory effects on melanin production. This application is significant in the field of dermatology and cosmetic science, where controlling hyperpigmentation is a key concern. The compound’s ability to reduce melanin synthesis suggests potential uses in skin-whitening products and treatments for disorders like melasma .

Tyrosinase Activity Suppression

Linked to its effects on melanin production, Cimidahurinine also exhibits inhibitory activity against tyrosinase (TYR), an enzyme crucial in the melanin synthesis pathway. This property further underscores its potential in treating pigmentation disorders and in cosmetic applications aiming for skin lightening effects .

Antioxidant Activity

Cimidahurinine demonstrates radical-scavenging activities, particularly against ABTS and DPPH radicals. This antioxidant capacity could be harnessed in pharmacology to develop treatments that protect against oxidative stress-related damages, which are implicated in various diseases including neurodegenerative disorders .

Anti-Hyperpigmentation Therapy

Research has explored the use of Cimidahurinine as a natural therapeutic product to reduce hyperpigmentation. Its efficacy in this regard could lead to the development of alternative treatments for conditions characterized by excessive pigmentation .

Enzyme Inhibition for Diabetes Management

Some studies have shown that compounds similar to Cimidahurinine exhibit moderate α-glucosidase and α-amylase inhibitory activities. These enzymes are targets in diabetes management as they are involved in carbohydrate digestion and glucose absorption. Therefore, Cimidahurinine might have potential applications in developing anti-diabetic therapies .

Fluorescent Labeling and Detection

While not directly linked to Cimidahurinine, related compounds such as coumarins have been used extensively for fluorescent labeling of biomolecules, metal ion detection, and microenvironment polarity detection. Given the structural similarities, there is a possibility that Cimidahurinine could be explored for similar applications in biochemical research .

The above sections provide a detailed look at various scientific research applications of Cimidahurinine (Osmanthuside F), each with its unique implications and potential uses across different fields of study.

MDPI - Antioxidants MDPI - Antioxidants Springer Link - Coumarin Methodologies Springer Link - Chemical Constituents from Osmanthus fragrans

Safety and Hazards

Mecanismo De Acción

Target of Action

Cimidahurinine, also known as Osmanthuside F, is a compound that can be extracted from the seeds of Perilla frutescens It has been found to have strong inhibitory effects on melanin production and tyrosinase (tyr) activity .

Mode of Action

It has been observed to suppress tyrosinase-related protein (tyrp)-1 and tyrp-2 expression . This suggests that Cimidahurinine may interact with these targets, leading to changes in their activity and subsequently affecting melanin production.

Biochemical Pathways

Cimidahurinine appears to affect the biochemical pathways related to melanin production and tyrosinase activity By suppressing TYRP-1 and TYRP-2 expression, it likely disrupts the normal functioning of these pathways, leading to decreased melanin production

Pharmacokinetics

It is generally recommended to introduce adme tests at the early stage of drug discovery to avoid failures during clinical trials due to poor adme properties .

Result of Action

The molecular and cellular effects of Cimidahurinine’s action primarily involve the suppression of melanin production and tyrosinase activity . This results in a decrease in melanin levels, which could potentially be beneficial in conditions where excessive melanin production is a problem.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCASCQGJEYDO-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxytyrosol 3-O-glucoside | |

CAS RN |

142542-89-0 | |

| Record name | 3-Hydroxytyrosol 3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142542890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYTYROSOL 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J88XB1FJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of cimidahurinine?

A1: Cimidahurinine has demonstrated antimelanogenesis and antioxidant properties. [] In studies using B16F10 melanoma cells, cimidahurinine effectively inhibited melanin production and tyrosinase activity, key factors in melanogenesis. [] Furthermore, it displayed radical scavenging activity against ABTS and DPPH radicals, indicating antioxidant potential. [] Cimidahurinine also exhibited protective effects against doxorubicin-induced cardiotoxicity by reducing reactive oxygen species (ROS) accumulation and downregulating apoptosis-related proteins. []

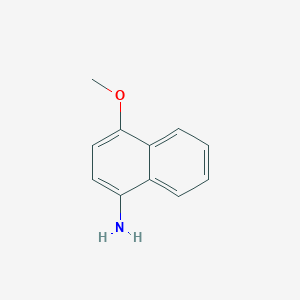

Q2: What is the chemical structure of cimidahurinine?

A2: Cimidahurinine is a phenolic glycoside. Its structure consists of a 3,4-dihydroxyphenethyl alcohol moiety linked to a sugar through a glycosidic bond. Specifically, cimidahurinine is 3,4-dihydroxyl-β-phenethanol-3-O-β-D-glucopyranoside. []

Q3: What is the molecular formula and weight of cimidahurinine?

A3: The molecular formula of cimidahurinine is C14H20O8. Its molecular weight is 316.3 g/mol. []

Q4: From what natural sources has cimidahurinine been isolated?

A4: Cimidahurinine was first isolated from the rhizomes of Cimicifuga dahurica. [] It has also been found in other plant species, including the fruits of Ligustrum lucidum [] and the rhizomes of Cimicifuga racemosa (black cohosh). []

Q5: Does cimidahurinine show any potential for agricultural applications?

A5: While not directly studied in the provided research, a composition containing cimidahurinine has been proposed for preventing rice stink bug infestations. [] This suggests potential insecticidal properties, but further research is needed to confirm its efficacy and safety in agricultural settings.

Q6: What analytical techniques have been used to identify and characterize cimidahurinine?

A6: The structure of cimidahurinine was elucidated using spectroscopic data including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (NMR) including 1H NMR, 13C NMR, and NOE difference spectra. [] These techniques provide information about the functional groups, molecular weight, and spatial arrangement of atoms within the molecule.

Q7: How does cimidahurinine exert its antimelanogenic effect at the molecular level?

A7: Research suggests that cimidahurinine suppresses the expression of tyrosinase-related proteins (TYRP)-1 and TYRP-2. [] These proteins play a crucial role in melanin synthesis. By downregulating these proteins, cimidahurinine potentially reduces melanin production. Further research is needed to fully elucidate the exact mechanisms of action involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.